molecular formula C5H10Cl2N4 B11902018 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride

Cat. No.: B11902018
M. Wt: 197.06 g/mol
InChI Key: GKVBJPSQSMMTNE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic compound.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the unique combination of functional groups

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

5-(aminomethyl)pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H

InChI Key

GKVBJPSQSMMTNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)CN.Cl.Cl

Origin of Product

United States

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